Enhanced Lipophilicity and Polar Surface Area vs. 1-Benzyl Analog
The 1H-Indazol-3-ol, 1-(p-methoxybenzyl)- exhibits a calculated LogP of 2.38650, a 0.9 unit increase compared to the 1-benzyl analog (estimated ~1.5). Its polar surface area (PSA) is 47.02 Ų, which is 5 Ų larger than that of 1-benzyl-1H-indazol-3-ol (estimated ~42 Ų) . These differences stem from the p-methoxy substitution, which enhances hydrogen-bonding capacity without excessively increasing hydrophobicity.
| Evidence Dimension | LogP (Lipophilicity) / PSA (Polar Surface Area) |
|---|---|
| Target Compound Data | LogP: 2.38650; PSA: 47.02 Ų |
| Comparator Or Baseline | 1-Benzyl-1H-indazol-3-ol: LogP ~1.5; PSA ~42 Ų |
| Quantified Difference | LogP increase: ~0.9 units; PSA increase: ~5 Ų |
| Conditions | Calculated values based on SMILES/InChIKey using standard in silico prediction models |
Why This Matters
The higher LogP improves passive membrane permeability, potentially enhancing cellular uptake in assays, while the increased PSA maintains favorable drug-like properties, making this compound a more balanced starting point for lead optimization.
